molecular formula C8H6ClN B13666562 2-Chloro-5h-cyclopenta[b]pyridine

2-Chloro-5h-cyclopenta[b]pyridine

Cat. No.: B13666562
M. Wt: 151.59 g/mol
InChI Key: KWAQQPLWJJZAQP-UHFFFAOYSA-N
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Description

2-Chloro-5h-cyclopenta[b]pyridine is a heterocyclic compound with the molecular formula C9H10ClN. It is a derivative of cyclopenta[b]pyridine, characterized by the presence of a chlorine atom at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5h-cyclopenta[b]pyridine can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically requires the presence of a base such as triethylamine and proceeds through a series of intermediate steps, including the formation of cyanothioacetamide and subsequent cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5h-cyclopenta[b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

2-Chloro-5H-cyclopenta[b]pyridine is primarily used in scientific research as a versatile building block for synthesizing various heterocyclic compounds . Its structure allows it to serve as an intermediate in drug discovery and development, particularly in designing new pharmaceuticals with potential therapeutic effects.

Organic Synthesis

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used as a building block in synthesizing organic molecules, especially in developing pharmaceuticals and agrochemicals .

Cross-Coupling Reactions

This compound is employed in palladium-catalyzed cross-coupling reactions, essential for forming carbon-carbon bonds and creating complex organic structures .

Material Science

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used in developing advanced materials, including polymers and coatings. Its chemical properties enhance material performance .

Fluorescent Probes

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can create fluorescent probes for biological imaging, allowing researchers to visualize cellular processes with high specificity and sensitivity .

Antimicrobial Activity

The compound has demonstrated a significant inhibitory effect against various bacterial strains, suggesting its potential as an antimicrobial agent.

Cytotoxicity Against Cancer Cells

Derivatives of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine have been studied for their cytotoxic effects on cancer cell lines. Certain derivatives exhibited high potency against MCF-7 (breast cancer) and A549 (lung cancer) cells, with moderate activity against HCT-116 (colon cancer) cells.

Receptor Binding Studies

Studies focused on the interaction of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine with serotonin receptors suggest its potential as a therapeutic agent for mood disorders due to its agonistic effects on the 5-HT2c receptor.

Safety Information

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is labeled with the following hazard statements :

  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.

Mechanism of Action

The mechanism of action of 2-Chloro-5h-cyclopenta[b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as calcium channel antagonists inhibit calcium ion influx, thereby modulating cellular activities . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Properties

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

IUPAC Name

2-chloro-5H-cyclopenta[b]pyridine

InChI

InChI=1S/C8H6ClN/c9-8-5-4-6-2-1-3-7(6)10-8/h1,3-5H,2H2

InChI Key

KWAQQPLWJJZAQP-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C=CC(=N2)Cl

Origin of Product

United States

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